

(Rac)-Cemsidomide: A Technical Guide to a Novel Cereblon E3 Ligase Molecular Glue

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Compound of Interest

Compound Name: (Rac)-Cemsidomide

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Executive Summary

(Rac)-Cemsidomide, also known as CFT7455, is a potent and selective orally bioavailable small-molecule degrader that functions as a molecular glue for the Cereblon (CRBN) E3 ubiquitin ligase complex.^{[1][2][3]} By binding to CRBN, Cemsidomide modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).^{[1][2]} These transcription factors are critical for the survival and proliferation of malignant cells in multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL). This document provides a comprehensive technical overview of **(Rac)-Cemsidomide**, including its mechanism of action, quantitative data on its activity, detailed experimental methodologies, and relevant signaling pathways.

Core Mechanism of Action

(Rac)-Cemsidomide acts as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly. In this case, Cemsidomide binds to a specific pocket within the CRBN protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event creates a novel protein surface on CRBN that is recognized by the neosubstrates IKZF1 and IKZF3. The formation of this ternary complex (CRBN-Cemsidomide-IKZF1/3) allows the E3 ligase to polyubiquitinate IKZF1 and IKZF3, marking them for degradation by the 26S proteasome. The

degradation of these key transcription factors disrupts downstream signaling pathways essential for tumor cell survival, leading to anti-tumor activity.

Quantitative Data

The following tables summarize the key quantitative data reported for **(Rac)-Cemsidomide**, demonstrating its high-affinity binding to Cereblon and potent degradation activity against IKZF1 and IKZF3.

Table 1: Binding Affinity and Degradation Potency of **(Rac)-Cemsidomide**

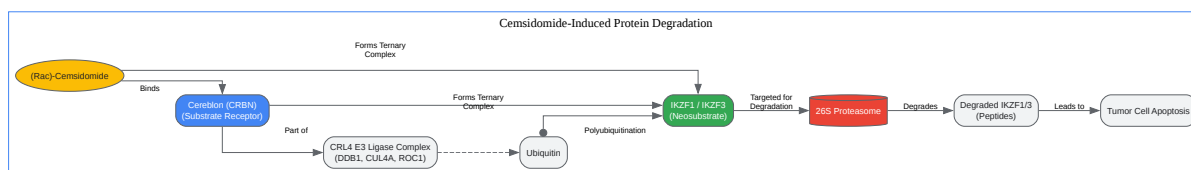
Parameter	Value	Cell Line / System	Source
Cereblon Binding Affinity (Kd)	0.9 nM	In vitro	
IKZF1 Degradation (>75%)	0.3 nM (at 1.5 hours)	Multiple Myeloma Cells	
IKZF3 Degradation (>75%)	0.3 nM (at 1.5 hours)	Multiple Myeloma Cells	
Growth Inhibition (GI50)	0.05 nM	NCI-H929.1 (MM)	
Growth Inhibition (IC50)	0.071 nM	NCI-H929 (MM)	
Growth Inhibition (IC50) in IMiD-resistant H929 cells	2.3 nM	H929 (IMiD-resistant)	

Table 2: Clinical Trial Efficacy of Cemsidomide (CFT7455) in Relapsed/Refractory Multiple Myeloma (Phase 1/2 Study - NCT04756726)

Dose Level	Overall Response Rate (ORR)	Patient Population	Source
75 µg (in combination with dexamethasone)	40%	Heavily pre-treated r/r MM	
100 µg (in combination with dexamethasone)	50%	Heavily pre-treated r/r MM	
All dose levels (in combination with dexamethasone)	26%	Heavily pre-treated r/r MM	

Signaling and Experimental Workflow Diagrams

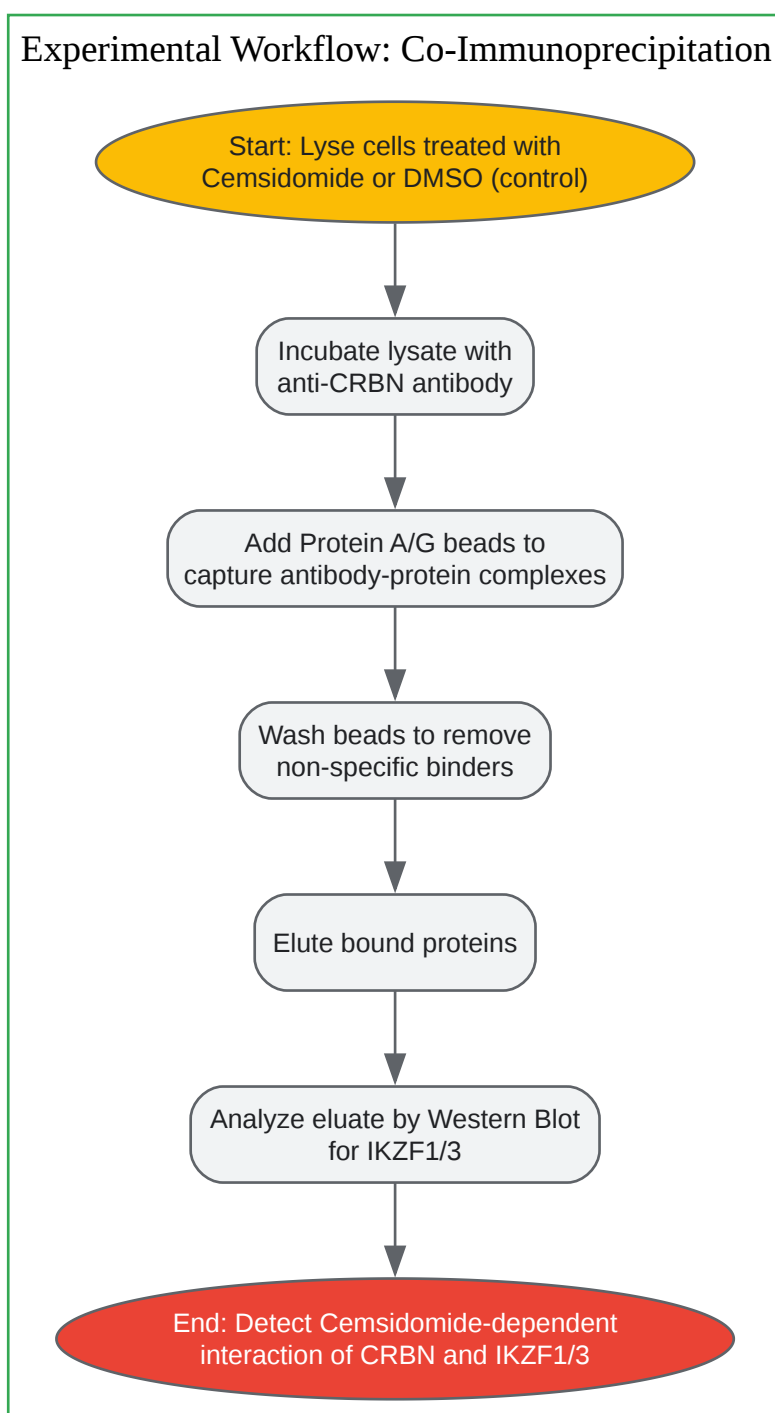
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows associated with the study of **(Rac)-Cemsidomide**.



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Caption: Cemsidomide-induced degradation of IKZF1/3 via the ubiquitin-proteasome system.

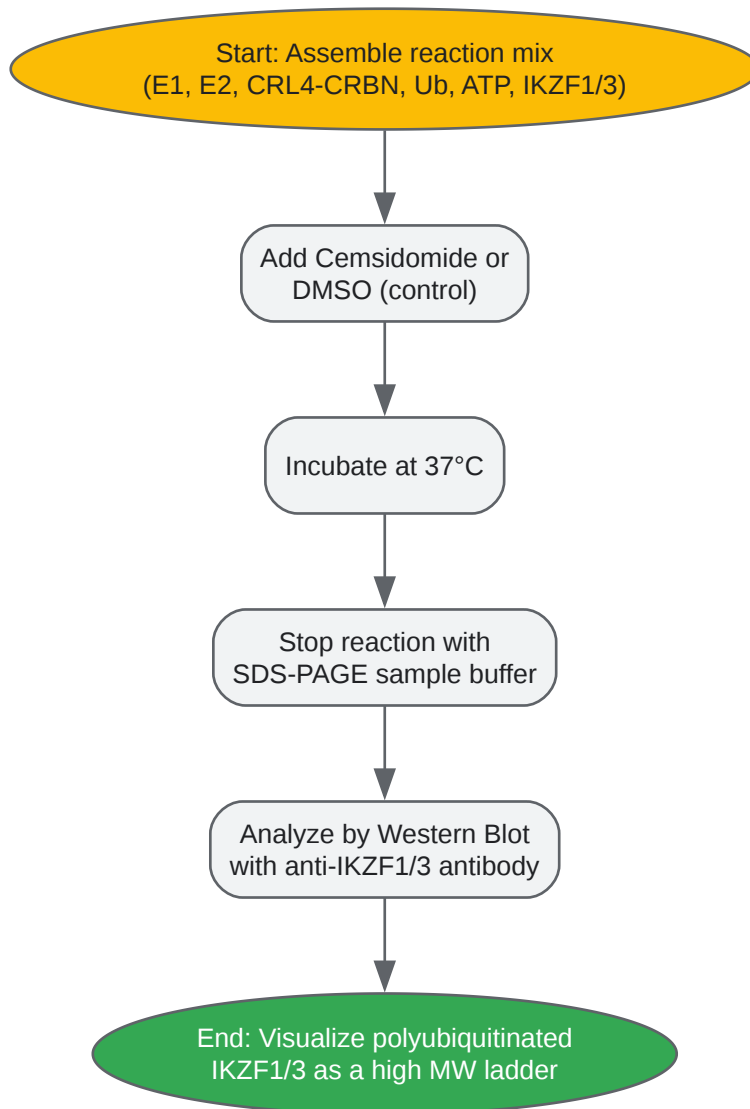
Experimental Workflow: Co-Immunoprecipitation



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Caption: Workflow for Co-Immunoprecipitation to detect the Cemsidomide-induced CRBN-IKZF1/3 complex.

Experimental Workflow: In Vitro Ubiquitination Assay



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